molecular formula C12H10O<br>C12H10O<br>C6H5C6H4OH B1666276 2-Phenylphenol CAS No. 90-43-7

2-Phenylphenol

Cat. No.: B1666276
CAS No.: 90-43-7
M. Wt: 170.21 g/mol
InChI Key: LLEMOWNGBBNAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylphenol, also known as o-phenylphenol or biphenyl-2-ol, is an organic compound with the formula C₁₂H₁₀O. It is a broad-spectrum, contact fungicide and biocide valued for its antimicrobial and preservative properties in research and industrial applications . Its primary mechanism of action is through the disruption of fungal enzyme activity and interference with cell membrane integrity, which ultimately inhibits spore germination . This makes it a highly effective subject for studies in post-harvest crop protection, where it is extensively used to prevent microbial damage and canker in fruits such as citrus, apples, and pears . Beyond agriculture, its applications extend to research in healthcare sanitation, material preservation, and industrial cleaning, where it is investigated for use in disinfectants, sanitizers, and as a preservative for textiles and leather . The compound presents as a white to off-white crystalline solid with a melting point of 55.5 to 57.5 °C . It is moderately soluble in water and exhibits high solubility in organic solvents such as ethanol and acetone . This product is provided as a high-purity substance for laboratory research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMOWNGBBNAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O, Array
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132-27-4 (hydrochloride salt)
Record name 2-Phenylphenol [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021151
Record name 2-Phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992), White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline], Solid, WHITE CRYSTALS., White to light purple crystals
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6418
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Biphenylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-Phenylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

527 °F at 760 mmHg (NTP, 1992), 286 °C, 282.00 to 285.00 °C. @ 760.00 mm Hg
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenylphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Biphenylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

255 °F (NTP, 1992), 124 °C, Value: 138 degree C Type: closed cup, 124 °C c.c.
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6418
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name o-Phenylphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 68.9 °F (NTP, 1992), FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5., Soluble in fixed alkali hydroxide solutions and most organic solvents., Soluble in sodium hydroxide, Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine., Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols., For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page., 0.7 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), insoluble in water, moderately soluble (in ethanol)
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenylphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Biphenylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-Phenylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.213 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.213 g/cu cm at 25 °C, Relative density (water = 1): 1.2
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenylphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 212 °F (NTP, 1992), 0.002 [mmHg], 2.0X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.07
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6418
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name o-Phenylphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Needles from petroleum ether, Colorless to pinkish crystals, White, flaky crystals

CAS No.

90-43-7, 1322-20-9
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name [1,1′-Biphenyl]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylphenol [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenylol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Phenylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-2-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D343Z75HT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name o-Phenylphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Biphenylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

131.9 to 135.5 °F (NTP, 1992), 59 °C, 56 °C, 58-60 °C
Record name 2-PHENYLPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16074
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenylphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Biphenylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-PHENYLPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Preparation Methods

Reaction Mechanism and Stoichiometry

The dominant industrial method involves reacting dibenzofuran with metallic sodium in complexing agents, achieving near-quantitative conversion through radical anion intermediates. The exothermic reaction proceeds via single-electron transfer from sodium to dibenzofuran, generating a resonance-stabilized radical anion that undergoes proton abstraction from the solvent system.

Key stoichiometric parameters:

  • Molar ratio Na:dibenzofuran = 2.5:1 to 4.5:1 (optimal 3.2:1)
  • Temperature range: 70–160°C (critical phase transition at 98°C)
  • Complexing agents: tert-butyl methyl ether (TBME) > diglyme > THF (TBME increases yield 12% vs. THF)

Process Optimization

Patent WO2014173804A1 details a refined protocol:

  • Charge 2.87g Na metal shavings into TBME-dibenzofuran slurry
  • Heat to 100°C over 45 minutes under N₂ atmosphere
  • Maintain exotherm at 102–105°C for 120 minutes
  • Hydrolyze sodium phenolate with HCl (pH 6.5–7.0)
  • Extract product with TBME (3×30mL)

Yield Enhancement:

  • 99.5% crude yield through controlled exotherm management
  • 99% distilled purity via fractional distillation at 0.1kPa, 283–286°C

Purification Protocols

Post-reaction processing employs three-stage refinement:

Stage Process Parameters Purity Increase
1 Solvent extraction TBME/H₂O (3:1) 92% → 97%
2 Fractional distillation 0.1kPa, 284°C 97% → 99%
3 Crystallization Hexane/-20°C 99% → 99.9%

Crystallization from aliphatic hydrocarbons eliminates residual sodium salts, producing colorless needles meeting USP standards.

Recovery from Phenol Production Residues

Distillation Fractionation

Sulfonation-derived phenol residues contain 40% 2-phenylphenol recoverable through vacuum distillation:

Optimized Conditions:

  • Vacuum: 53.3–66.7kPa
  • Temperature Zones:
    • 65–75°C (phenol removal)
    • 100–134°C (this compound collection)
    • >134°C (heavy biphenyls)

Alkaline Isolation

Post-distillation mixed fractions undergo sodium carbonate treatment:

  • Adjust pH to 10.5 with 10% Na₂CO₃
  • Separate aqueous sodium phenolate layer
  • Acidify to pH 2.0 with H₂SO₄
  • Crystallize at 5°C

Yield Limitations:

  • 68–72% recovery due to azeotrope formation
  • Requires 3–5 recrystallizations for 95% purity

Green Chemistry Approaches Using Ionic Liquids

Deprotection Catalysis

Recent advances employ 1,3-disulfonic acid imidazolium hydrogen sulfate ([Dsim]HSO₄) for silyl ether deprotection:

Protocol:

  • Substrate: Trimethylsilyl-protected precursor
  • Catalyst: 2mol% [Dsim]HSO₄
  • Solvent: MeOH, 20°C, 4 minutes
  • Workup: Water extraction, no column chromatography

Advantages:

  • 98% yield vs. 82% for HCl/MeOH
  • Catalyst reuse ≥10 cycles without activity loss

Solvent-Free Mechanochemistry

High-speed ball milling (HSBM) enables reagent-free synthesis:

  • Reactants: Phenol + iodobenzene (1:1.05)
  • Conditions: 25Hz, 30 minutes, stainless steel jar
  • Yield: 89% with 97% selectivity

Comparative Method Analysis

Table 1: Synthesis Method Benchmarking

Parameter Alkali Metal Distillation Ionic Liquid
Yield (%) 99.5 72 98
Purity (%) 99.9 95 99
Temperature (°C) 100 134 20
Scalability Industrial Pilot Lab
E-Factor 8.7 23.4 1.2
CO₂e (kg/kg) 4.1 7.8 0.9

E-Factor = (mass waste)/(mass product), CO₂e = carbon dioxide equivalent

Emerging Catalytic Technologies

Enzymatic Hydroxylation

Sphingomonas haloaromaticamans P3 expresses OppA1 monooxygenase enabling:

  • 92% OPP degradation in 48h
  • kₐₜ = 14.7s⁻¹ for para-hydroxylation

Biocatalytic Advantages:

  • Ambient temperature/pressure
  • 100% aqueous media
  • No heavy metal catalysts

Plasma-Assisted Synthesis

Dielectric barrier discharge (DBD) reactors achieve:

  • 87% conversion in gas-phase phenol coupling
  • Energy yield: 8.3g/kWh
  • Selectivity control via voltage frequency (15–25kHz)

Chemical Reactions Analysis

Acid-Base and Redox Reactions

2-Phenylphenol acts as a weak organic acid (pKa ≈ 9.84) , reacting exothermically with bases to form salts like sodium 2-phenylphenate . It also interacts with strong reducing agents (e.g., hydrides, alkali metals), releasing hydrogen gas (H₂) :

C12H10O+NaC12H9ONa+12H2\text{C}_{12}\text{H}_{10}\text{O} + \text{Na} \rightarrow \text{C}_{12}\text{H}_9\text{ONa} + \frac{1}{2}\text{H}_2 \uparrow

This reaction poses fire risks due to H₂ flammability .

Electrophilic Aromatic Substitution

The compound undergoes sulfonation and nitration under specific conditions:

Reaction TypeConditionsProductsHazards
Sulfonation Concentrated H₂SO₄ (room temperature)This compound sulfonic acidExothermic; requires controlled conditions
Nitration HNO₃ or mixed acidNitro derivatives (e.g., 2-nitro-2-phenylphenol)Nitrated products are heat-sensitive and may detonate

Nitrated derivatives form metal salts prone to explosive decomposition under shock or heat .

Condensation with Formaldehyde

In the presence of sulfuric acid and Fe(III), this compound reacts with formaldehyde to form a pink condensation product :

C12H10O+HCHOH2SO4,Fe3+Pink chromophore(λmax=520nm)\text{C}_{12}\text{H}_{10}\text{O} + \text{HCHO} \xrightarrow{\text{H}_2\text{SO}_4, \text{Fe}^{3+}} \text{Pink chromophore} \, (\lambda_{\text{max}} = 520 \, \text{nm})

Key Reaction Parameters :

  • Optimal formaldehyde ratio: 0.1–0.25:1 (relative to this compound) .

  • Color stability: Persistent in acidic media but degrades in tap water or upon heating .

This reaction is utilized in spectrophotometric detection methods .

From Dibenzofuran

A high-yield industrial method involves reacting dibenzofuran with metallic sodium and a complexing agent (e.g., ethers) :

Dibenzofuran+NaComplexing AgentC12H10O(Yield: >90%)\text{Dibenzofuran} + \text{Na} \xrightarrow{\text{Complexing Agent}} \text{C}_{12}\text{H}_{10}\text{O} \, (\text{Yield: >90\%})

Advantages : Single-step process, minimal by-products, and scalable purification via solvent extraction or distillation .

Recovery from Phenol Production

This compound is isolated from phenol distillation residues (containing ~40% yield) through acidification and crystallization .

Hydrolysis and Metabolic Degradation

In biological systems, this compound undergoes hydrolysis and conjugation:

  • Acidic Hydrolysis : Forms phenylhydroquinone (PHQ) and unreacted this compound .

  • Enzymatic Conjugation : β-glucosidase treatment releases free this compound from glucuronide conjugates .

Metabolite Profile in Citrus Peels :

Component% of Total Radioactive Residue
This compound62% (hexane extract)
Phenylhydroquinone2.8% (methanol extract)
Unidentified polar conjugates25%

Environmental Degradation

In aquatic and atmospheric environments:

  • Photodegradation : Reacts with hydroxyl radicals (half-life: 10–14 hours) .

  • Nighttime Degradation : Rapid reaction with nitrate radicals .

Tables for Key Comparisons

Table 1: Stability of this compound Derivatives

DerivativeStabilityRisk
Sodium 2-phenylphenateStable in anhydrous formLow
Nitrated saltsUnstable above 100°CExplosive

Table 2: Analytical Methods for Detection

MethodDetection LimitApplication
HPLC-UV0.01 mg/kgCitrus peel residues
Spectrophotometry0.1 µg/mLDisinfectant solutions

Scientific Research Applications

Agricultural Applications

Fungicide and Disinfectant

2-Phenylphenol is primarily utilized as a fungicide in agriculture. It serves as a post-harvest treatment to protect fruits, vegetables, and crops from decay caused by bacteria and fungi. Its effectiveness in extending the shelf life of agricultural produce has made it a significant component in the agricultural industry. Studies indicate that this compound can inhibit the growth of various pathogens, thus ensuring food safety and quality .

Case Study: Efficacy in Post-Harvest Treatments

A study conducted by Dow Chemical Company demonstrated that this compound significantly reduced the incidence of decay in stored fruits. The compound was applied to pears, resulting in a marked decrease in fungal growth over time. After 28 weeks of storage, the treated fruits showed a 66% retention of this compound in the peel, highlighting its long-lasting protective effects .

Industrial Applications

Production of Synthetic Polymers

This compound is a crucial building block in the synthesis of various polymers, particularly nylon 6,6 and polyurethane. The demand for nylon continues to rise due to its applications in textiles, automotive parts, and electrical components. The global textile industry has seen substantial growth, with nylon consumption increasing significantly since 2020 .

Application AreaDescriptionGrowth Trend
TextilesUsed in producing nylon fibersIncreased demand due to urbanization
AutomotiveUtilized in vehicle interiors and componentsGlobal vehicle production up by 6.4% from 2020 to 2021
CoatingsActs as a key ingredient in protective coatingsSteady growth driven by industrial needs

Health and Safety Applications

Disinfectant Properties

In healthcare settings, this compound is employed as a disinfectant due to its bactericidal and virucidal properties. It is commonly used for surface disinfection in hospitals and veterinary clinics . The World Health Organization notes that this compound can effectively eliminate pathogens on surfaces, contributing to infection control measures .

Toxicological Studies

While this compound has beneficial applications, its safety profile has been scrutinized. Research indicates potential health risks associated with chronic exposure to this compound, particularly concerning endocrine disruption and carcinogenicity. A study on Wistar albino rats revealed significant alterations in metabolic profiles after prolonged exposure to environmentally relevant concentrations of this compound .

Environmental Impact

Aquatic Toxicity

Environmental ConcernDescription
Aquatic ToxicityClassified as very toxic to aquatic life
BioaccumulationDetected in various aquatic species at concerning levels

Mechanism of Action

Comparison with Similar Compounds

Toxicity and Regulatory Status:

  • Carcinogenicity: Causes urinary bladder tumors in male rats and liver tumors in male mice, but JMPR (Joint FAO/WHO Meeting on Pesticide Residues) considers it low-risk for humans due to species-specific mechanisms .
  • EPA: Approved with restrictions for agricultural and industrial use .

Comparison with Similar Compounds

Thymol

Chemical Profile: Thymol (C₁₀H₁₄O), a natural monoterpene phenol, is derived from thyme oil and exhibits antimicrobial properties.

Property 2-Phenylphenol Thymol
Molecular Weight 170.21 g/mol 150.22 g/mol
Water Solubility 0.7 g/L (20°C) 0.1 g/L (25°C)
Antimicrobial Efficacy Effective against SARS-CoV-2 at 1×10⁵ pfu after 2 hours Comparable efficacy but requires higher concentrations in some formulations
Toxicity (Oral LD₅₀) 2,700 mg/kg (rats) 980 mg/kg (rats)

Key Differences :

  • Thymol is preferred in "natural" disinfectants but has lower water solubility and faster degradation.
  • This compound shows longer residual activity in surface disinfection .

4-Chlorophenol and 4-Methoxyphenol

Chemical Profile: Chlorinated and methoxy-substituted phenols used in analytical chemistry and industrial processes.

Property This compound 4-Chlorophenol 4-Methoxyphenol
Oxidation Potential 0.8 V (vs. Ag/AgCl) 1.2 V 0.5 V
Analytical Utility Enhances electrode sensitivity in voltammetry Requires higher potentials for detection Less prone to electrode fouling

Key Differences :

  • This compound-modified electrodes improve selectivity for detecting 4-methoxyphenol and 4-chlorophenol in mixed solutions .
  • 4-Chlorophenol is more toxic (LD₅₀: 260 mg/kg in rats) and regulated under stricter environmental guidelines .

Quaternary Ammonium Compounds (e.g., 3310, 1297)

Chemical Profile : Synthetic cationic surfactants with broad-spectrum antimicrobial activity.

Property This compound Quaternary Ammonium Salts
Mode of Action Disrupts cell membranes and enzyme systems Disrupts lipid bilayers via electrostatic interactions
Synergistic Effects Combines with quaternary salts for enhanced antiviral activity Often require stabilizers like PEG 200
Environmental Impact Biodegradable (half-life: ~7 days in water) Persistent in aquatic environments

Key Differences :

  • Quaternary compounds are more irritating to mucous membranes but preferred in low-residue applications.
  • This compound is less corrosive and compatible with hydrophobic surfaces .

Sodium o-Phenylphenate (E232)

Chemical Profile: Water-soluble sodium salt of this compound (CAS 132-27-4).

Property This compound Sodium o-Phenylphenate
Solubility 0.7 g/L 500 g/L
Regulatory Status JMPR: Low human risk IARC: Group 2B
Applications Post-harvest fruit coating Food additive (banned in EU since 2004)

Key Differences :

  • Sodium salt’s higher solubility increases bioavailability and toxicity concerns.
  • This compound is preferred in non-food industrial applications due to lower regulatory restrictions .

Phenanthrene and Polycyclic Aromatic Hydrocarbons (PAHs)

Property This compound Phenanthrene
Adsorption Kinetics 2 hours to equilibrium on SPME fibers 30 minutes
Environmental Fate Degrades in surface water Persistent, bioaccumulates in sediments
Toxicity Low acute toxicity High carcinogenicity (IARC Group 1)

Key Differences :

  • This compound is intentionally used in agriculture, while PAHs are unintended combustion byproducts.
  • Phenanthrene’s rapid adsorption makes it a benchmark for environmental monitoring .

Biological Activity

2-Phenylphenol (OPP), a phenolic compound with the chemical formula C12_{12}H10_{10}O, has garnered attention for its biological activities, particularly its antimicrobial properties and potential toxicological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological studies, and relevant case studies.

This compound is characterized by its two phenolic rings, which contribute to its biological activity. The compound exhibits antimicrobial properties against various microorganisms, including both Gram-positive and Gram-negative bacteria. The mechanism behind its antimicrobial action involves the disruption of microbial cell membranes and interference with cellular processes such as ion transport and enzyme activity .

Acute and Chronic Toxicity

Toxicological assessments of this compound reveal a range of effects depending on the dosage and duration of exposure. Key findings from various studies include:

  • Short-term Studies : In a study involving male rats fed doses of 0, 2, 20, or 200 mg/kg body weight for 32 days, no significant toxic symptoms were observed. However, slight increases in liver and kidney weights were noted at higher doses .
  • Long-term Studies : A two-year study on rats indicated that doses of 200 and 2000 ppm did not produce adverse effects compared to controls. However, at 20,000 ppm, slight growth retardation and histological changes in kidneys were observed .
  • Carcinogenicity : The International Agency for Research on Cancer (IARC) classified this compound as Group 2B (possibly carcinogenic to humans) based on evidence from animal studies showing urinary bladder tumors in male rats and liver tumors in male mice .

Genotoxicity

The genotoxic potential of this compound has been a subject of investigation. Studies have shown conflicting results regarding its ability to induce chromosomal aberrations in mammalian cells. While some in vitro studies indicated positive results for genotoxicity, in vivo studies yielded negative outcomes .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in various contexts:

  • Food Safety : Research has demonstrated that OPP can effectively reduce microbial loads on food surfaces, such as lemon rinds. It exhibited significant antimicrobial activity against common foodborne pathogens .
  • Packaging Materials : A study analyzing food packaging materials found OPP concentrations ranging from 10 mg/kg to 527 mg/kg. The migration of OPP from packaging into food simulants was investigated, revealing low levels of transfer under specific conditions .

Case Studies

  • Skin Irritation Tests : Clinical trials involving a 5% solution of this compound showed no primary skin irritation or sensitization among tested subjects. However, higher concentrations demonstrated irritative effects .
  • Animal Studies : In a preliminary study on dogs administered high doses (1,000 mg/kg), fatalities occurred within a month. Subsequent studies with lower doses revealed no significant adverse effects over one year .

Data Summary Table

Study TypeOrganism/ModelDose (mg/kg)Observed Effects
Short-termMale Rats0, 20, 200No significant toxicity; slight liver/kidney weight increase at high dose
Long-termMale RatsUp to 20,000Growth retardation; kidney histological changes at high dose
CarcinogenicityMale RatsVariousUrinary bladder tumors observed at specific doses
Skin IrritationHuman Subjects5% solutionNo irritation; higher concentrations caused irritation
Antimicrobial EfficacyFood SurfacesVariousEffective reduction of microbial load

Q & A

Q. What validated analytical methods are recommended for quantifying 2-phenylphenol in environmental and biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is a widely accepted method for quantifying this compound residues. For instance, a validated HPLC protocol demonstrated linearity (0.5–10.00 ppm) and recovery rates >85% in citrus fruits and human serum . Gas chromatography (GC) and thin-layer chromatography (TLC) are also viable, particularly for differentiating this compound from structural analogs like biphenyl . Method validation should include sensitivity, specificity, and robustness testing under varying pH and matrix conditions .

Q. How should researchers design toxicity studies to evaluate this compound’s nephrotoxic effects in animal models?

Key parameters include:

  • Dosage ranges : Chronic exposure studies (e.g., 20,000 ppm in feed) to observe dose-dependent renal tubular dilation and histopathological changes .
  • Endpoints : Histopathology of kidney tissues, organ-weight ratios, and urinary biomarkers (e.g., proteinuria) .
  • Controls : Include cohorts exposed to sodium 2-phenylphenate to assess salt-form toxicity differences .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in environmental exposure assessments of this compound?

Discrepancies in exposure models (e.g., underestimation of aquatic bioavailability) require:

  • Refined modeling : Incorporate soil adsorption coefficients (Koc) and hydrolysis rates under varying pH, as this compound’s stability differs in alkaline vs. acidic environments .
  • Field validation : Compare modeled data with LC-MS/MS measurements in river water and sediment near agricultural sites .
  • Probabilistic analysis : Use Monte Carlo simulations to account for variability in application rates and environmental degradation .

Q. How can molecularly imprinted polymers (MIPs) be optimized for selective extraction of this compound from complex matrices?

Key methodological considerations:

  • Template-monomer ratio : A 1:4 molar ratio of this compound (template) to styrene (monomer) maximizes binding site density .
  • Cross-linker selection : Divinyl benzene (80% v/v) enhances polymer rigidity, achieving 93% recovery from spiked blood serum .
  • Selectivity testing : Conduct batch assays with analogs (e.g., biphenyl) to confirm imprinting factors >3.0, indicating preferential binding .

Q. What mechanisms underlie this compound’s fungicidal efficacy, and how can resistance be studied?

  • Mode of action : Investigate disruption of fungal membrane integrity via fluorescence microscopy using propidium iodide staining .
  • Resistance assays : Serial passaging of Penicillium digitatum on sublethal this compound doses to monitor mutations in ergosterol biosynthesis genes .
  • Synergistic effects : Test combinations with copper-based fungicides to delay resistance onset .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

  • Metabolic profiling : Compare hepatic metabolism (e.g., CYP450-mediated hydroxylation) in vitro (hepatocyte models) vs. in vivo (rodent studies) to identify detoxification pathways .
  • Bioaccumulation factors : Measure tissue-specific this compound concentrations in kidney vs. liver to explain organ-specific toxicity .
  • Species sensitivity : Cross-validate results using human cell lines (e.g., HEK293 for nephrotoxicity) to reduce translational gaps .

Methodological Resources

  • Regulatory guidelines : Refer to EPA’s deferred antisapstain use assessment for unresolved exposure variables .
  • Synthetic protocols : Follow precipitation polymerization steps for MIP synthesis, as detailed in open-access protocols .
  • Data repositories : Access physicochemical properties (e.g., logP = 3.08) via EPA’s Estimation Programs Interface Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylphenol
Reactant of Route 2
2-Phenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.